![molecular formula C19H12BrCl2NO3S B2356057 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide CAS No. 339104-80-2](/img/structure/B2356057.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide” is a chemical compound with the molecular formula C19H12BrCl2NO3S . It is a complex organic compound that can be used in various applications, including research and development .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound was characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained were in accordance with the assigned structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were part of the design and creation of the novel compounds mentioned earlier . The purities of these compounds were verified by reversed-phase HPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were determined through various spectroscopic techniques, including MS, NMR, UV/VIS, and FTIR .Scientific Research Applications
Anticancer Evaluation
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide and its derivatives have shown promising results in anticancer research. Specifically, certain derivatives displayed potent cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF-7. These compounds have been found to induce apoptosis and arrest the cell cycle at the G1 phase, potentially making them effective agents against various cancer types (Ravichandiran et al., 2019).
Antibacterial and Antifungal Applications
The compound and its derivatives have also been studied for their antimicrobial properties. Research has shown effectiveness against bacterial and fungal strains, highlighting its potential as a novel antimicrobial agent. This includes promising results against Gram-positive pathogens and biofilm-associated infections (Apostol et al., 2022).
Polymer Science
In the field of polymer science, derivatives of this compound have been utilized in the synthesis of high molecular weight polymers with high stability and crystallinity. Such applications suggest a potential for developing advanced materials with unique properties (Tsuchida et al., 1993).
Biological Imaging
Derivatives of this compound have been explored in the development of fluorescence chemosensors. These sensors are capable of detecting ions like Cd2+ and CN−, and have potential applications in bio-imaging in live cells and zebrafish, offering new tools for biological research (Ravichandiran et al., 2020).
Safety and Hazards
Future Directions
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Mechanism of Action
Target of Action
The compound has shown promising antimicrobial activity, particularly against gram-positive pathogens . This suggests that it may target essential proteins or enzymes in these organisms.
Mode of Action
The compound contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety , which may interact with its targets to exert its effects
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogP value, suggests a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
The compound has demonstrated antimicrobial activity against bacterial and fungal strains . It also showed antioxidant activity in DPPH, ABTS, and ferric reducing power assays . Furthermore, it was tested for toxicity on the freshwater cladoceran Daphnia magna Straus .
properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-13-1-5-17(6-2-13)27(25,26)18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKDJNGNWWGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)
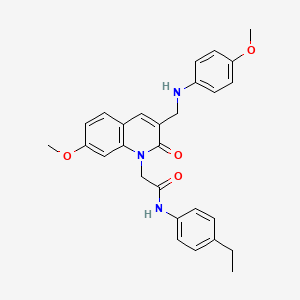
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)
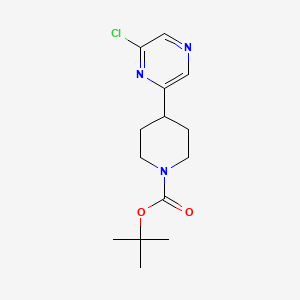

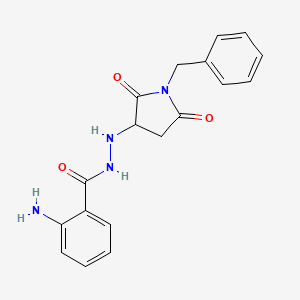
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)
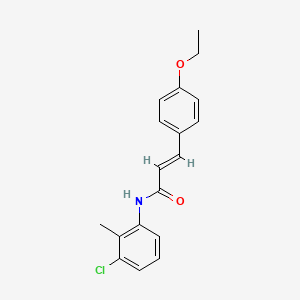
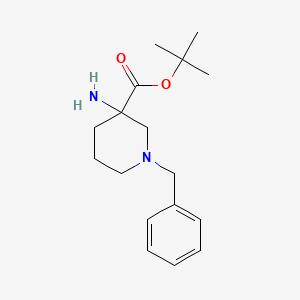
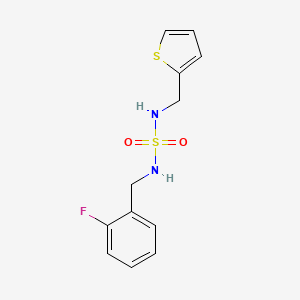

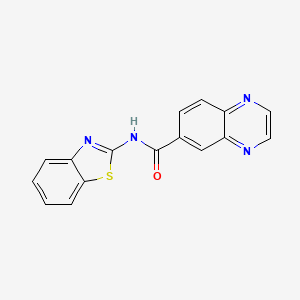
![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)